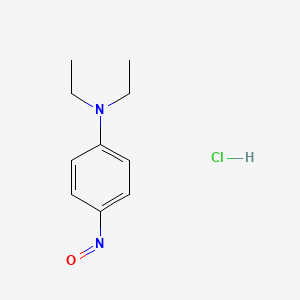

2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide

Descripción general

Descripción

Compounds like 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide typically belong to a class of organic compounds known as benzoxazoles, which are aromatic heterocyclic compounds with a structure based on a benzene ring fused to an oxazole ring .

Chemical Reactions Analysis

Compounds like this can participate in various chemical reactions. For instance, chloromethyl groups can act as alkylating agents . The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. They might be sensitive to moisture and could cause severe skin burns and eye damage .Aplicaciones Científicas De Investigación

Quantum Mechanical Studies and Light Harvesting Properties

Research on aromatic halogen-substituted sulfonamidobenzoxazole compounds, including analogs of 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide, has demonstrated their potential in the development of novel inhibitor molecules of Topoisomerase II enzyme. These compounds, through quantum mechanical studies, have shown significant light harvesting efficiency, indicating their applicability in designing new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).

Antimicrobial and Anticancer Activities

1,3-Benzoxazole-5-sulfonamide derivatives have been synthesized and tested for their antimicrobial potential against various bacterial and fungal strains. Some of these derivatives exhibited comparable or superior activity to reference drugs, highlighting their significance in antimicrobial therapy (Vinoda Bm et al., 2016). Additionally, benzoxazole derivatives containing sulfonamide have been studied for their antitumor activities against HL-60 human leukemia cells. Quantum chemical calculations and molecular docking suggest these compounds as promising candidates for cancer therapy (Oksuzoglu et al., 2017).

Synthesis and Biological Evaluation

A novel approach has been developed for assembling benzoxazole-derived sulfonamides, showcasing a broad substrate scope and yielding compounds with potential for further pharmacological evaluation (Gevondian et al., 2021). Furthermore, benzimidazole-1,2,3-triazole-sulfonamide hybrids have been synthesized and evaluated for their antimicrobial and antiproliferative activities, indicating their effectiveness as novel agents for antimicrobial resistance and cancer treatment (Al-blewi et al., 2018).

Environmental Impact and Transformation

Studies on the transformation of sulfamethoxazole, a sulfonamide antibacterial agent, in reactions with chlorine have provided insights into the fate of sulfonamides in municipal wastewaters and affected drinking waters. This research underscores the environmental impact and transformation mechanisms of sulfonamide compounds during chlorination processes (Dodd & Huang, 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(chloromethyl)-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYMOZDZJCWLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587981 | |

| Record name | 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide | |

CAS RN |

936074-39-4 | |

| Record name | 2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)